

A Technical Guide to the pH-Dependent Solubility of Eudragit L 30D-55

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism behind the pH-dependent solubility of **Eudragit L 30D**-55, a critical functional polymer for enteric drug delivery. The document outlines its chemical properties, the physicochemical principles governing its function, and standard experimental protocols for its characterization.

Core Properties of Eudragit L 30D-55

Eudragit L 30D-55 is the aqueous dispersion of an anionic copolymer derived from methacrylic acid and ethyl acrylate.[1] The ratio of free carboxyl groups to ester groups is approximately 1:1, which is fundamental to its pH-sensitive behavior.[1][2] Supplied as a 30% aqueous dispersion, it is designed for enteric film coatings that target drug release at a pH above 5.5, corresponding to the environment of the upper small intestine.[3][4][5] The monomers are randomly distributed along the polymer chain.[1]

Table 1: Quantitative Specifications of Eudragit L 30D-55



Property	Value	Description
Chemical Name	Methacrylic Acid - Ethyl Acrylate Copolymer (1:1)	Anionic copolymer forming the functional backbone.[6]
Dry Substance	28.5 - 31.5 %	The solid polymer content in the aqueous dispersion.[1][7]
Methacrylic Acid Units	46.0 - 50.6 % (on dry substance)	The percentage of acidic monomers responsible for pH sensitivity.[1][8]
Acid Value	300 - 330 mg KOH / g dry substance	A measure of the free carboxylic acid groups available for ionization.[1]
Weight Average Molar Mass (Mw)	Approx. 320,000 g/mol	The average molecular weight of the polymer chains.[1][7]
Physical Form	Milky-white liquid of low viscosity	The commercial form of the aqueous dispersion.[1]
Dissolution pH	> 5.5	The pH threshold at which the polymer begins to dissolve.[4]

The Core Mechanism of pH-Dependent Solubility

The functionality of **Eudragit L 30D**-55 is entirely dependent on the presence of anionic carboxylic acid (-COOH) groups from its methacrylic acid units.[8][9] The ionization state of these groups dictates the polymer's solubility.

In Acidic Environments (e.g., Stomach, pH 1-3): At a low pH, the concentration of hydrogen ions (H+) is high. According to the Henderson-Hasselbalch equation, the carboxylic acid groups remain largely protonated and unionized (-COOH). In this state, the polymer chains can form hydrogen bonds with each other but not with water, rendering the polymer insoluble.[10][11] This insolubility creates a stable, protective barrier around the drug core, preventing its release in the harsh gastric environment.[5]



• In Neutral to Alkaline Environments (e.g., Intestine, pH > 5.5): As the dosage form transitions from the stomach to the small intestine, the ambient pH rises. When the pH surpasses the polymer's pKa (which is effectively around 5.5), the carboxylic acid groups deprotonate and become ionized carboxylate groups (-COO⁻).[10] This process introduces multiple negative charges along the polymer backbone. The resulting electrostatic repulsion between these negative charges forces the polymer chains to uncoil and separate.[9] This conformational change allows water molecules to hydrate the polymer chains, leading to swelling and, ultimately, the complete dissolution of the film coating, which releases the active pharmaceutical ingredient.[5]

Diagram 1. pH-dependent ionization and dissolution mechanism of **Eudragit L 30D**-55.

Key Experimental Protocols

Characterizing the properties of **Eudragit L 30D**-55 is essential for formulation development and quality control. The following are standard methodologies for assessing its critical attributes.

Protocol: Determination of Acid Value by Potentiometric Titration

This method quantifies the amount of free carboxylic acid groups in the polymer, which is directly related to its pH-sensitivity.[1][7]

Apparatus and Reagents:

- Potentiometric titrator with a suitable electrode (e.g., glass pH electrode).
- Analytical balance.
- Magnetic stirrer and stir bar.
- Solvent Mixture: 60 mL Isopropyl Alcohol and 40 mL Purified Water.
- Titrant: Standardized 0.5 N Sodium Hydroxide (NaOH).

Methodology:



- Sample Preparation: Accurately weigh approximately 1.5 g of Eudragit L 30D-55 dispersion into a beaker.
- Dissolution: Add the solvent mixture (60 mL isopropyl alcohol, 40 mL water) to the beaker.
- Stirring: Stir the mixture for approximately 15 minutes, or until the polymer is fully dissolved. [7]
- Titration: Immerse the electrode and the titrant delivery tip into the solution. Titrate the sample with 0.5 N NaOH, recording the pH or potential as a function of titrant volume.
- Endpoint Determination: The equivalence point is determined from the resulting titration curve, typically at the point of the greatest change in pH per unit volume of titrant added.
- Calculation: The acid value is calculated based on the volume of NaOH consumed. Note that
 1 mL of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid units.[1][7]



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Diagram 2. Experimental workflow for Acid Value determination via titration.

Protocol: In Vitro pH-Shift Dissolution Testing

This experiment simulates the passage of a dosage form through the gastrointestinal tract to verify its enteric properties.[12][13]

Apparatus and Reagents:

- USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles).
- UV-Vis Spectrophotometer or HPLC for drug quantification.
- Simulated Gastric Fluid (SGF): pH 1.2, without enzymes.
- Buffer for pH adjustment (e.g., 0.2 M sodium phosphate solution).

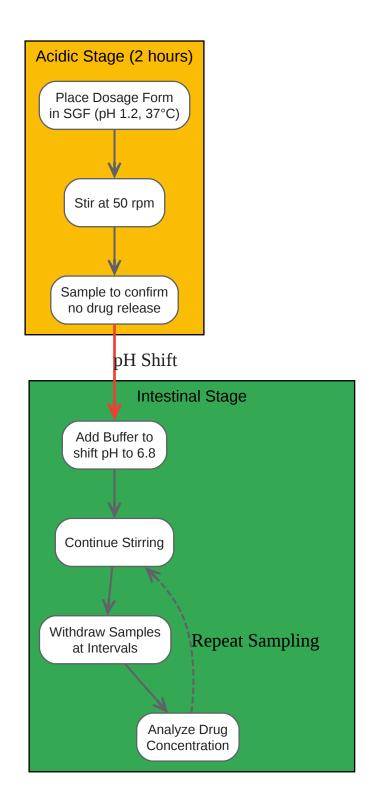


• Simulated Intestinal Fluid (SIF): Resulting pH 6.8.

Methodology:

- Acidic Stage:
 - Place the Eudragit L 30D-55 coated dosage form into a dissolution vessel containing 750 mL of SGF (pH 1.2) maintained at 37 ± 0.5 °C.
 - Stir at a specified speed (e.g., 50 rpm) for 2 hours.
 - Periodically withdraw samples to confirm that minimal or no drug is released.
- pH Shift:
 - After 2 hours, add 250 mL of a pre-warmed buffer (e.g., 0.2 M sodium phosphate) to the vessel to raise the pH to 6.8.[12]
- Intestinal Stage:
 - Continue stirring in the pH 6.8 medium.
 - Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
 - Replace the withdrawn volume with fresh, pre-warmed pH 6.8 medium if necessary.
- Analysis:
 - Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry).
 - Plot the percentage of drug released versus time to generate a dissolution profile.





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Diagram 3. Experimental workflow for a two-stage pH-shift dissolution test.

Conclusion



The pH-dependent solubility of **Eudragit L 30D**-55 is a precisely controlled mechanism governed by the ionization of its methacrylic acid functional groups. Its insolubility at the low pH of the stomach provides robust protection for acid-labile drugs and prevents gastric irritation. The sharp transition to a soluble form above pH 5.5 ensures rapid and predictable drug release in the upper small intestine. A thorough understanding and characterization of this mechanism through the protocols outlined are fundamental to the successful development of safe and effective enteric-coated oral dosage forms.

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 To cite this document: BenchChem. [A Technical Guide to the pH-Dependent Solubility of Eudragit L 30D-55]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584308#eudragit-l-30d-55-mechanism-of-ph-dependent-solubility]

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